4-(2-Chloro-5-fluoro-phenoxy)butanenitrile 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile
Brand Name: Vulcanchem
CAS No.: 1379351-38-8
VCID: VC13544258
InChI: InChI=1S/C10H9ClFNO/c11-9-4-3-8(12)7-10(9)14-6-2-1-5-13/h3-4,7H,1-2,6H2
SMILES: C1=CC(=C(C=C1F)OCCCC#N)Cl
Molecular Formula: C10H9ClFNO
Molecular Weight: 213.63 g/mol

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile

CAS No.: 1379351-38-8

Cat. No.: VC13544258

Molecular Formula: C10H9ClFNO

Molecular Weight: 213.63 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile - 1379351-38-8

Specification

CAS No. 1379351-38-8
Molecular Formula C10H9ClFNO
Molecular Weight 213.63 g/mol
IUPAC Name 4-(2-chloro-5-fluorophenoxy)butanenitrile
Standard InChI InChI=1S/C10H9ClFNO/c11-9-4-3-8(12)7-10(9)14-6-2-1-5-13/h3-4,7H,1-2,6H2
Standard InChI Key LTCLCGJBWNYUHC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)OCCCC#N)Cl
Canonical SMILES C1=CC(=C(C=C1F)OCCCC#N)Cl

Introduction

Structural Overview

Chemical Name: 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile
Molecular Formula: C10H8ClFNO
CAS Number: 1379351-38-8

Structural Features

  • The compound consists of:

    • A nitrile group (-CN) attached to a butane chain.

    • A phenoxy group substituted with chlorine (Cl) and fluorine (F) atoms at the 2nd and 5th positions, respectively.

  • The halogenated phenoxy group contributes to its unique reactivity, while the nitrile group enhances its versatility in further chemical modifications.

Laboratory Synthesis

The synthesis of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile typically involves the following steps:

  • Reactants:

    • 2-chloro-5-fluorophenol

    • 4-chlorobutanenitrile

  • Catalysts and Conditions:

    • Base: Potassium carbonate (K₂CO₃)

    • Solvent: Dimethylformamide (DMF)

    • Reaction Temperature: Reflux conditions

  • Procedure:

    • The reactants are mixed in the presence of potassium carbonate in DMF.

    • The reaction mixture is heated under reflux until completion.

    • The product is purified through recrystallization or column chromatography.

Industrial Production

On an industrial scale:

  • Continuous flow reactors are employed to enhance efficiency.

  • Automation and optimized reaction conditions improve yield and scalability.

Types of Reactions

  • Nucleophilic Substitution:

    • The chlorine atom on the phenoxy ring can be replaced by nucleophiles such as amines or thiols.

  • Oxidation:

    • The nitrile group can be oxidized to produce amides or carboxylic acids.

  • Reduction:

    • The nitrile group can be reduced to primary amines using agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Reaction TypeReagentsConditions
Nucleophilic SubstitutionSodium azide, potassium thiolatePolar aprotic solvents
OxidationHydrogen peroxide, KMnO₄Acidic or basic media
ReductionLiAlH₄, catalytic hydrogenationAnhydrous solvents

Scientific Research

  • Synthetic Chemistry:

    • Used as an intermediate for synthesizing complex organic molecules.

  • Biological Research:

    • Investigated for potential antimicrobial and anticancer properties.

Industrial Use

  • Specialty Chemicals:

    • Utilized in the production of advanced materials.

  • Agrochemicals:

    • Explored as a potential precursor for pesticides or herbicides.

Biological Activity

Research into structurally similar compounds suggests that halogenated phenoxy derivatives exhibit significant biological activity:

  • Antimicrobial Potential:

    • Compounds with similar structures have shown activity against E. coli and Staphylococcus aureus by disrupting bacterial cell membranes.

  • Anticancer Research:

    • Preliminary studies indicate possible interactions with enzymes or receptors involved in cancer pathways.

Comparison with Similar Compounds

CompoundStructural DifferenceApplications/Properties
4-(2-Chloro-5-fluoro-phenoxy)butanoic acidCarboxylic acid (-COOH) instead of nitrile (-CN)Precursor for pharmaceuticals
4-(2-Chloro-5-fluoro-phenoxy)butanamideAmide (-CONH₂) instead of nitrileBioactive molecule in medicinal chemistry
2-Chloro-5-fluorophenolLacks butanenitrile chainIntermediate for halogenated derivatives

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